molecular formula C15H19N3O4S2 B2862272 ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1396576-13-8

ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2862272
CAS No.: 1396576-13-8
M. Wt: 369.45
InChI Key: RMKHIFVTDWVOSB-UHFFFAOYSA-N
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Description

Ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a heterocyclic compound featuring a fused cyclopenta[d]thiazole core linked to a 1,4-thiazepane moiety via a carboxamido group. The molecule includes an ethyl carboxylate ester, which enhances solubility and modulates pharmacokinetic properties. Its structural complexity arises from the integration of sulfur- and nitrogen-containing rings, which are common in bioactive molecules due to their electronic and conformational versatility .

Properties

IUPAC Name

ethyl 2-[(5-oxo-1,4-thiazepane-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-2-22-14(21)8-3-4-10-12(8)17-15(24-10)18-13(20)9-7-23-6-5-11(19)16-9/h8-9H,2-7H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKHIFVTDWVOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CSCCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the coupling of thiazepane derivatives with various carboxylic acid derivatives. Common methods include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in organic solvents like dichloromethane or dimethylformamide under inert conditions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

  • Antimicrobial Activity : Some thiazole derivatives have shown significant antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anticancer Properties : Thiazole-containing compounds have been investigated for their potential in cancer treatment. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation.
  • Neuroprotective Effects : Certain derivatives have displayed neuroprotective properties, potentially useful in treating neurodegenerative diseases. This is often attributed to their ability to reduce oxidative stress and inflammation in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal models

Case Study: Anticancer Activity

A study published in PubMed highlighted the anticancer potential of thiazole derivatives similar to this compound. The research demonstrated that these compounds could significantly inhibit the growth of several cancer cell lines by inducing apoptosis through mitochondrial pathways .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of thiazole derivatives, revealing that these compounds effectively inhibited bacterial growth by targeting key metabolic pathways essential for bacterial survival. The study provided evidence that modifications to the thiazole ring could enhance this activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 7-membered 1,4-thiazepane ring and cyclopenta[d]thiazole system , distinguishing it from simpler thiazole derivatives. Below is a comparative analysis with structurally related compounds:

Feature Target Compound 5-(Z)-Arylidene Thiazolidinones Thiazol-5-ylmethyl Derivatives
Core Structure Cyclopenta[d]thiazole fused with 1,4-thiazepane Thiazolidinone (5-membered ring with N, S) Thiazole (5-membered ring with N, S) linked to ureido or carbamate groups
Key Functional Groups Ethyl carboxylate, carboxamido, 5-oxo group Arylidene hydrazono, 4-hydroxyphenyl substituent Hydroperoxypropan-2-yl, hydroxy, diphenylhexan backbone
Synthesis Method Likely involves multi-step cyclization and coupling (inferred from related studies) Reflux of thiosemicarbazide, chloroacetic acid, and oxocompounds in DMF/acetic acid Complex peptide-like coupling, likely involving carbamate and ureido bond formation
Molecular Weight ~395 g/mol (estimated) ~400–450 g/mol (e.g., compound 5: C₂₄H₂₁N₃O₄S) ~800–1000 g/mol (e.g., compound z: C₄₃H₄₈N₆O₇S₂)
Potential Applications Hypothesized enzyme inhibition or receptor modulation Antimicrobial, anticancer (based on thiazolidinone activity ) Antiviral or protease inhibition (common for peptidomimetic thiazoles )

Pharmacological Implications

The cyclopenta[d]thiazole system may also enhance aromatic stacking interactions compared to simpler thiazoles .

Research Findings and Challenges

  • Bioactivity Gaps: While thiazolidinones and thiazole derivatives show documented bioactivity, the target compound’s fused-ring system requires empirical validation to confirm hypothesized effects.
  • Synthetic Complexity : The multi-step synthesis inferred for the target compound contrasts with the streamlined methods for simpler thiazoles, posing scalability challenges .

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